molecular formula C19H17NO4S2 B2386267 ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate CAS No. 932354-82-0

ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate

Cat. No.: B2386267
CAS No.: 932354-82-0
M. Wt: 387.47
InChI Key: AUYLUJOJHNLGJY-UHFFFAOYSA-N
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Description

The compound “ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate” is a complex organic molecule that contains an indole and a benzothiophene group. Indoles are a class of compounds that are prevalent in many natural products and pharmaceuticals . Benzothiophenes are sulfur-containing aromatic compounds that are also found in various natural products and drugs.


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of the indole and benzothiophene groups, along with the sulfonyl and carboxylate groups. These functional groups would likely impart specific chemical properties to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the indole and benzothiophene groups, as well as the sulfonyl and carboxylate groups. These groups could potentially undergo various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl and carboxylate groups could potentially make the compound more polar .

Scientific Research Applications

Synthesis and Characterization

Ethyl 3-(2,3-dihydro-1H-indol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate and its analogs are used in organic synthesis. For example, Spoorthy et al. (2021) synthesized a series of ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which were characterized using NMR, IR, Mass spectral data, and elemental analysis. The study was focused on exploring the anti-microbial activity of these compounds (Spoorthy, Kumar, Rani, & Ravindranath, 2021).

Photophysical Properties

The compounds derived from this compound exhibit notable photophysical properties. Amati et al. (2010) studied the photochemical reactions and photophysical properties of ethyl 2-arylothiazole-5-carboxylates, which showed fluorescence and were used as singlet-oxygen sensitizers (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).

Bioconjugation and Chemical Behavior

In the context of bioconjugation and chemical behavior, Nakajima and Ikada (1995) studied the mechanism of amide formation using derivatives related to this compound. Their research provided insights into the chemical behavior of these compounds in aqueous media, which is crucial for bioconjugation applications (Nakajima & Ikada, 1995).

Material Science Applications

In the field of material science, Shen et al. (2015) demonstrated the application of ethyl benzenecarboxylate, a related compound, in regulating the micro-structure of thick P3HT:PC71BM films. This study highlights the potential of such compounds in improving power conversion efficiency in material science applications (Shen, Xiao, Tang, Wang, Chen, Yang, Bao, Wang, Jiao, Huang, Jixian, Wang, & Belfiore, 2015).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential uses .

Properties

IUPAC Name

ethyl 3-(2,3-dihydroindol-1-ylsulfonyl)-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4S2/c1-2-24-19(21)17-18(14-8-4-6-10-16(14)25-17)26(22,23)20-12-11-13-7-3-5-9-15(13)20/h3-10H,2,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUYLUJOJHNLGJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2S1)S(=O)(=O)N3CCC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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